Methyl 4-bromo-2-nitrobenzoate
Description
Contextualization within Nitrobenzoate Chemistry
Nitrobenzoates are a class of organic compounds derived from benzoic acid containing one or more nitro groups. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and the ester functionality. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. chemicalbook.com The directing effect of the substituents on the ring is also a critical factor in its reactivity. In the case of Methyl 4-bromo-2-nitrobenzoate (B13363513), both the bromo and the nitro groups are electron-withdrawing and generally direct incoming electrophiles to the meta-position relative to themselves. The combined electronic effects of these groups make the aromatic ring electron-deficient, which in turn enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. bldpharm.com
The reactivity of Methyl 4-bromo-2-nitrobenzoate can be understood by considering the inductive and resonance effects of its substituents. The bromine atom withdraws electron density through an inductive effect, while the nitro group withdraws electrons through both strong inductive and resonance effects. fishersci.com These electronic characteristics are fundamental to its utility in multi-step organic syntheses, where precise control over reactivity and regioselectivity is paramount.
Significance as a Research Compound
The primary significance of this compound in research lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its functional groups offer multiple reaction sites for chemical modification. For instance, the nitro group can be readily reduced to an amino group, which can then undergo a variety of further transformations. Current time information in Bangalore, IN. The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Negishi couplings, to form new carbon-carbon bonds, allowing for the construction of biaryl structures that are common motifs in pharmaceutical agents. bldpharm.comtcichemicals.com
A notable research application of this compound is its use as a starting material in the synthesis of protease inhibitors. Specifically, it has been utilized in the laboratory-scale synthesis of Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate. This subsequent compound is a key intermediate for the development of antagonists for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This highlights the compound's relevance in the development of potential therapeutic agents.
Furthermore, the broader class of nitrobenzoate derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties, underscoring the importance of compounds like this compound as scaffolds in drug discovery programs. rsc.org
Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Methyl 2-bromo-4-nitrobenzoate (Isomer) |
|---|---|---|
| CAS Number | 158580-57-5 | 100959-22-6 |
| Molecular Formula | C8H6BrNO4 | C8H6BrNO4 nih.gov |
| Molecular Weight | 260.04 g/mol | 260.043 g/mol nih.gov |
| Melting Point | No data available Current time information in Bangalore, IN. | 84 °C nih.gov |
| Appearance | No data available | Light orange to Yellow to Green powder to crystal |
Spectroscopic Data of this compound and Related Compounds
| Spectroscopic Technique | Compound | Observed Chemical Shifts (δ) or Peaks |
|---|---|---|
| 1H NMR (CDCl3, 200 MHz) | Methyl 4-bromobenzoate (B14158574) | 7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H) |
| 13C NMR (CDCl3, 50 MHz) | Methyl 4-bromobenzoate | 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 |
| 1H NMR (CDCl3, 200 MHz) | Methyl 4-nitrobenzoate | 8.26-8.13 (m, 4H), 3.94 (s, 3H) |
| 13C NMR (CDCl3, 50 MHz) | Methyl 4-nitrobenzoate | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDMAAPIWOIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592996 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-57-5 | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-nitrobenzoate | |
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Synthetic Methodologies and Route Optimization for Methyl 4 Bromo 2 Nitrobenzoate
Established Synthetic Pathways
Established synthetic routes to Methyl 4-bromo-2-nitrobenzoate (B13363513) often involve classical aromatic substitution reactions and subsequent functional group manipulations. The order of these reactions is crucial to achieve the desired substitution pattern due to the directing effects of the substituents.
A common approach to synthesizing polysubstituted benzene (B151609) rings like that in Methyl 4-bromo-2-nitrobenzoate involves a sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents guide the position of incoming groups. For the target molecule, a plausible multi-step synthesis can be designed starting from toluene (B28343).
A potential synthetic pathway is as follows:
Nitration of Toluene: Toluene is first nitrated to introduce a nitro group onto the benzene ring. The methyl group is an ortho, para-director.
Bromination of Nitrotoluene: The resulting nitrotoluene isomer is then brominated. The directing effects of both the methyl and nitro groups must be considered.
Oxidation of the Methyl Group: The methyl group of the bromonitrotoluene intermediate is oxidized to a carboxylic acid.
Esterification: Finally, the resulting 4-bromo-2-nitrobenzoic acid is esterified to yield the target compound, this compound.
The regioselectivity of the nitration and bromination steps is a key consideration in this pathway. For instance, nitration of toluene yields a mixture of ortho- and para-nitrotoluene. Separation of the desired isomer is often necessary before proceeding to the next step.
Table 1: Reaction Conditions for Multi-step Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| Nitration | Toluene | Conc. HNO₃, Conc. H₂SO₄, 30-40°C | o-nitrotoluene and p-nitrotoluene |
| Bromination | 4-Nitrotoluene | Br₂, FeBr₃ | 2-Bromo-4-nitrotoluene |
| Oxidation | 2-Bromo-4-nitrotoluene | KMnO₄, basic medium, heat | 2-Bromo-4-nitrobenzoic acid |
| Esterification | 2-Bromo-4-nitrobenzoic acid | Methanol (B129727), H₂SO₄ (catalyst), reflux | Methyl 2-bromo-4-nitrobenzoate |
This table presents a representative synthetic sequence. The target isomer for this article is this compound, for which the starting materials and intermediates would need to be selected accordingly to achieve the correct substitution pattern.
A direct and widely used method for the synthesis of this compound is the Fischer esterification of 4-bromo-2-nitrobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.
The general reaction is as follows:
C₇H₄BrNO₄ + CH₃OH ⇌ C₈H₆BrNO₄ + H₂O
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed. The reaction mixture is usually heated to reflux to achieve a reasonable reaction rate. The product, this compound, is a colorless to light yellow crystalline powder.
Table 2: Typical Conditions for Fischer Esterification
| Parameter | Condition |
| Substrate | 4-Bromo-2-nitrobenzoic acid |
| Reagent | Methanol (excess) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Reaction Time | Several hours |
This compound can also be synthesized from other readily available halogenated and nitrated aromatic compounds. For example, a synthetic route starting from 4-amino-2-nitrotoluene can be employed. This method involves the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.
The key steps in this pathway are:
Diazotization: 4-Amino-2-nitrotoluene is treated with a mixture of sodium nitrite (B80452) (NaNO₂) and a hydrohalic acid (like HBr) at low temperatures (0-5°C) to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, yielding 4-bromo-2-nitrotoluene (B1266186). chemicalbook.com
Oxidation and Esterification: The resulting 4-bromo-2-nitrotoluene is then oxidized to 4-bromo-2-nitrobenzoic acid, followed by esterification to give the final product.
This approach is particularly useful when the required substitution pattern is not easily accessible through direct electrophilic substitution reactions.
The synthesis of analogues of this compound can provide insights into related synthetic methodologies. A notable example is the synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate in the production of the drug Lenalidomide. This synthesis involves the side-chain bromination of Methyl 2-methyl-3-nitrobenzoate. google.com
This radical substitution reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN). google.comgoogle.com The reaction is usually performed in a non-polar solvent like acetonitrile (B52724) and heated to initiate the reaction. google.comgoogle.com
Table 3: Conditions for Side-Chain Bromination of a Methyl Benzoate (B1203000) Analogue
| Parameter | Condition |
| Starting Material | Methyl 2-methyl-3-nitrobenzoate |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Acetonitrile |
| Temperature | 55-75°C |
| Reaction Time | 12-15 hours |
This method highlights a different strategy for introducing a bromine atom, targeting the benzylic position rather than the aromatic ring.
Novel and Emerging Synthetic Strategies
Research into the synthesis of this compound and related compounds is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods.
Selective oxidation of a methyl group on a substituted toluene derivative is a key step in several synthetic pathways leading to the corresponding benzoic acid. The development of new oxidation methods that are both selective and high-yielding is an area of active research.
For instance, the oxidation of 4-bromo-1-methyl-2-nitrobenzene (4-bromo-2-nitrotoluene) to 4-bromo-2-nitrobenzaldehyde (B1297750) has been reported using chromium trioxide in acetic anhydride. chemicalbook.com The resulting aldehyde can then be further oxidized to 4-bromo-2-nitrobenzoic acid, which is the direct precursor for the target ester. The use of milder and more selective oxidizing agents is a continuing goal in this area to avoid over-oxidation and the formation of byproducts.
Green Chemistry Approaches in Synthesis
Green chemistry principles are pivotal in modern synthetic route design, aiming to minimize hazardous waste and energy consumption. For a compound like this compound, this involves rethinking the two primary transformations: the nitration of a brominated aromatic ring and the esterification of the corresponding carboxylic acid.
Traditional nitration methods often employ a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste. researchgate.net Greener alternatives focus on replacing this mixed acid system. Research has explored mild nitration methods using reagents like tert-butyl nitrite, which can perform C-nitro functionalization on aromatic molecules at ambient temperatures, thereby reducing energy expenditure and avoiding corrosive acid waste. semanticscholar.org Another approach involves the use of ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, which can act as both solvent and nitrating agent for various arylboronic acids, offering a pathway under mild, solvent-free conditions.
For the esterification step, which traditionally uses a strong mineral acid catalyst like sulfuric acid, greener solid acid catalysts have been developed. organic-chemistry.org Iron-supported zirconium/titanium solid acid catalysts, for example, have demonstrated high activity in the synthesis of various methyl benzoates. organic-chemistry.org These heterogeneous catalysts are easily separable from the reaction mixture, allowing for simple recycling and minimizing waste. organic-chemistry.org
Eliminating or reducing organic solvents is a cornerstone of green synthesis. Solvent-free nitration can be achieved under specific conditions, for instance, by using trifluoromethanesulfonic acid with 68% nitric acid, which can proceed to completion in a short time at room temperature without a separate solvent medium. hielscher.com Similarly, the use of tert-butyl nitrite for nitration can be adapted to processes that significantly reduce or eliminate solvent streams. semanticscholar.org
Esterification reactions can also be performed under solvent-free or reduced-solvent conditions. The reaction of 4-bromo-2-nitrobenzoic acid with methanol can proceed with just a catalytic amount of acid, with methanol itself acting as the reagent and solvent. Utilizing heterogeneous catalysts further simplifies the process, as the catalyst can be filtered off, leaving the product mixture with minimal solvent to be removed. organic-chemistry.org
Catalysis is key to improving the efficiency and selectivity of synthesis. In nitration, metal salts of Group V and VI, such as ammonium (B1175870) molybdate, have been used to catalyze the regioselective nitration of aromatic compounds under milder conditions than traditional methods. scirp.org For the esterification of the parent carboxylic acid, iron-supported solid acid catalysts have shown to be effective, particularly compositions of Fe:Zr:Ti at a 2:1:1 ratio, which demonstrate optimal catalytic activity. organic-chemistry.org These catalysts are robust and can be reused multiple times without a significant loss in activity, making the process more economical and sustainable. organic-chemistry.org
| Catalyst System | Reaction Type | Advantages |
| Tert-butyl nitrite | Nitration | Mild, ambient temperature, reduces hazardous waste. semanticscholar.org |
| Solid Acid (e.g., Fe/Zr/Ti) | Esterification | Heterogeneous, recyclable, avoids corrosive liquid acids. organic-chemistry.org |
| Ammonium Molybdate | Nitration | Catalytic, enhances regioselectivity, milder conditions. scirp.org |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, particularly using microreactors, offers significant advantages for hazardous reactions like nitration. researchgate.net The nitration of aromatic compounds is highly exothermic, and in traditional batch reactors, this can lead to poor temperature control and the risk of runaway reactions. researchgate.netresearchgate.net Continuous flow systems provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control. researchgate.netscispace.com
This enhanced control minimizes the formation of undesirable byproducts, such as dinitro compounds, leading to higher selectivity and yield. researchgate.net Furthermore, the small internal volume of microreactors significantly improves the safety profile by minimizing the amount of hazardous material present at any given time. researchgate.netresearchgate.net The nitration of substituted aromatic compounds, soluble in the nitrating mixture, has been successfully demonstrated in continuous plug-flow reactors, achieving high efficiency by ensuring intimate contact between reactants under controlled conditions. scirp.org These systems allow for short residence times, often on the order of minutes, to achieve high yields, a marked improvement over batch processes. scispace.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of esters. researchgate.net Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher product yields. chemicalbook.comresearchgate.net
| Method | Reaction Time | Key Advantages |
| Conventional Heating | Hours | Established methodology. researchgate.net |
| Microwave Irradiation | Minutes | Drastically reduced reaction time, improved yields, energy efficiency. researchgate.netchemicalbook.comresearchgate.net |
Sonochemical Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, enhancing reaction rates. organic-chemistry.org
Ultrasound has been successfully applied to both nitration and esterification reactions. Ultrasonically assisted nitration of aromatic compounds can lead to high yields and regioselectivity in significantly shorter reaction times (1-2 hours) compared to silent reactions (6-8 hours). researchgate.netscispace.com Similarly, ultrasound-assisted esterification of carboxylic acids can be achieved rapidly and efficiently. organic-chemistry.org For instance, various carboxylic acids have been converted to their corresponding methyl esters in 10-20 minutes with high yields using ultrasound in the presence of suitable catalysts. organic-chemistry.org This method often proceeds under milder conditions than traditional thermal methods and can enhance mass transfer in heterogeneous catalytic systems, making it a valuable technique for the efficient synthesis of this compound. hielscher.comresearchgate.net
Yield Enhancement and Purity Optimization Studies
The efficient synthesis of this compound is crucial for its application as an intermediate in various fields of organic synthesis. Optimizing the reaction yield and ensuring high purity are paramount for downstream applications, necessitating detailed studies into the factors influencing the reaction outcome and the methods for purification.
The yield of a chemical reaction, particularly in the synthesis of substituted nitroaromatics like this compound, is sensitive to several critical parameters. Insights can be drawn from analogous reactions, such as the nitration of methyl benzoate, to understand the key factors that require stringent control for yield maximization. orgsyn.org
Temperature Control: The temperature of the reaction mixture during the addition of the nitrating agent is one of the most significant factors. In related nitration reactions, maintaining a low temperature range, typically between 5–15°C, is essential. orgsyn.org Exceeding this optimal range can lead to a substantial decrease in yield. For instance, in the nitration of methyl benzoate, an increase in temperature from the optimal range to 70°C resulted in a significant drop in the yield of the solid product. orgsyn.org This is often due to the increased formation of side products, such as dinitrated compounds or isomers, at higher temperatures.
Purity of Starting Materials: The purity of the reactants, particularly the starting benzoate ester, directly impacts the reaction's efficiency. The presence of impurities can interfere with the reaction pathway, leading to lower yields. For example, using a high-purity grade of methyl benzoate that dissolves in sulfuric acid without coloration is noted to improve yields by as much as 10% compared to using a commercial grade with impurities. orgsyn.org
Reaction Time and Quenching: The duration of the reaction after the addition of reagents and the method of quenching are also important. Allowing the reaction to proceed for a sufficient time ensures complete conversion. The subsequent quenching process, typically by pouring the reaction mixture onto cracked ice, is critical for precipitating the crude product effectively. orgsyn.org
Washing and Isolation: The post-reaction workup, including washing the crude product, plays a role in the final isolated yield. Washing with a cold solvent, such as methyl alcohol, can effectively remove more soluble impurities, like isomeric byproducts (e.g., o-nitrobenzoic ester in the case of methyl m-nitrobenzoate synthesis), thus improving the purity and affecting the final mass of the desired product. orgsyn.org
The following table summarizes key factors and their observed impact on yield in a representative nitration synthesis.
| Factor | Condition | Impact on Yield | Reference |
| Temperature | Maintained at 5-15°C | Optimal yield (e.g., 81-85%) | orgsyn.org |
| Increased to 70°C | Significant yield reduction | orgsyn.org | |
| Reactant Purity | High-purity methyl benzoate | Higher yield (up to 10% increase) | orgsyn.org |
| Commercial-grade methyl benzoate | Lower yield | orgsyn.org | |
| Post-Reaction Wash | Washing with cold methyl alcohol | Removes impurities, improving purity of isolated product | orgsyn.org |
For research applications where exceptionally high purity of this compound is required, simple recrystallization may be insufficient. georganics.sk Chromatographic techniques are indispensable for achieving analytical-grade purity by separating the target compound from trace impurities, unreacted starting materials, and isomeric byproducts.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of a reaction and to determine the purity of the product. A small spot of the crude product is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). For related nitrobenzoate compounds, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. researchgate.net By comparing the resulting spots to those of the starting materials and a pure reference standard, the reaction's completion and the product's purity can be assessed.
Column Chromatography: When a larger quantity of highly purified material is needed, column chromatography is the preferred preparative method. This technique works on the same principles as TLC but on a much larger scale. The crude product is loaded onto the top of a column packed with a stationary phase (e.g., silica gel). The mobile phase is then passed through the column, and the different components of the mixture travel down the column at different rates. Fractions are collected sequentially, and those containing the pure product (as identified by TLC) are combined. This method is highly effective for separating compounds with similar polarities.
The table below outlines the common chromatographic techniques used for the purification of aromatic nitro compounds in a research setting.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application | Principle of Separation |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures (e.g., 2:1) researchgate.net | Reaction monitoring, purity assessment | Differential partitioning based on polarity |
| Column Chromatography | Silica Gel or Alumina | Gradient or isocratic elution with solvents like hexane, ethyl acetate, dichloromethane | Preparative-scale purification | Differential adsorption and elution |
Reactivity and Transformation Studies of Methyl 4 Bromo 2 Nitrobenzoate
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which opens pathways to a wide array of further chemical modifications.
Reduction to Amino Derivatives
The reduction of the nitro group on the aromatic ring of Methyl 4-bromo-2-nitrobenzoate (B13363513) to its corresponding amino derivative, Methyl 2-amino-4-bromobenzoate, is a fundamental transformation. This reaction is a common strategy in organic synthesis to install an amino group, which can then serve as a handle for subsequent reactions such as diazotization or amide bond formation. A variety of reducing agents and catalytic systems can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity and the presence of other functional groups.
Commonly employed methods for the reduction of aromatic nitro compounds include the use of metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. Iron-based systems are often favored for their mildness and selectivity.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| Fe / HCl or NH₄Cl | A classic and often high-yielding method for nitroarene reduction. |
| SnCl₂ / HCl | Another common metal-based reducing system. |
| H₂ / Pd/C | Catalytic hydrogenation, a clean method but may also reduce other functional groups. |
| Na₂S₂O₄ (Sodium Dithionite) | A milder reducing agent often used when sensitive functional groups are present. |
Mechanistic Investigations of Nitro Group Transformations
The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediate species. The generally accepted pathway, often referred to as the Haber-Lukashevich mechanism, involves the sequential formation of a nitroso (-NO) and a hydroxylamino (-NHOH) intermediate before the final amino (-NH₂) product is formed.
The transformation can be summarized as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Mechanistic studies on various nitroaromatic compounds have confirmed the presence of these intermediates. The specific reaction conditions and the nature of the catalyst or reducing agent can influence the rate of each step and the potential for intermediates to be isolated or participate in side reactions. For instance, studies using an iron(salen) complex as a catalyst have provided evidence for the presence of a nitroso intermediate during the reduction process. The electron-donor or electron-withdrawing nature of other substituents on the aromatic ring can also affect the kinetics of the reduction.
Reactions at the Bromine Moiety
The bromine atom on Methyl 4-bromo-2-nitrobenzoate serves as a leaving group in both nucleophilic substitution and as a reactive site for organometallic cross-coupling reactions.
Nucleophilic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is because the strongly electron-withdrawing nitro group is positioned ortho to the bromine atom. This positioning allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.
In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This pathway allows for the displacement of the bromine by a variety of nucleophiles, such as alkoxides, amines, and thiolates.
Cross-Coupling Reactions
The carbon-bromine bond in this compound is a suitable handle for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming new bonds at an sp²-hybridized carbon center. This compound can serve as the electrophilic partner in several of these transformations due to the reactivity of its C-Br bond.
A key step in the catalytic cycle for many of these reactions is the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation (in Suzuki, Stille, and Negishi reactions) or migratory insertion (in the Heck reaction) and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst.
Examples of such reactions include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound.
Heck Reaction: Coupling with an alkene to form a substituted alkene.
Stille Coupling: Reaction with an organotin compound. A specific example involves the reaction of this compound with tributylvinyltin in the presence of bis(triphenylphosphine)palladium(II) chloride to yield Methyl 2-nitro-4-vinylbenzoate.
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond |
|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | C-C (Aryl-Aryl) |
| Heck Reaction | Alkene | C-C (Aryl-Vinyl) |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C (Aryl-Vinyl, etc.) |
| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) |
These reactions typically require a palladium catalyst, a ligand (often a phosphine), and a base, and are carried out in an appropriate organic solvent. The specific conditions can be tailored to optimize the yield and selectivity for a desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination serves as a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines under palladium catalysis. For an electron-deficient substrate such as this compound, this reaction is particularly effective. The presence of two electron-withdrawing groups (nitro and methoxycarbonyl) on the aromatic ring enhances its reactivity towards the catalytic cycle.
Research on similar bromo-aromatic compounds indicates that the reaction proceeds efficiently with a variety of primary and secondary amines. beilstein-journals.orgwikipedia.org Typical catalyst systems involve a palladium source, such as Pd(OAc)₂, and a bulky electron-rich phosphine (B1218219) ligand, like XPhos or BrettPhos, in the presence of a strong base like sodium tert-butoxide (NaOt-Bu). nih.gov The reaction conditions are generally mild, often allowing for transformations at room temperature or with gentle heating. nih.gov Studies on related substrates have shown that couplings with electron-deficient anilines can proceed in high yields, suggesting the electronic nature of the amine also plays a crucial role. beilstein-journals.org
Table 1: Representative Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline (B41778) | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene (B28343) | 100 | ~90 |
| Morpholine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 80 | ~85 |
| n-Propylamine | GPhos Precatalyst | NaOt-Bu | THF | 25 | ~92 |
Note: Data are representative examples based on studies of electronically similar aryl bromides.
Grignard Reagent Formation and Subsequent Reactions
The formation of Grignard reagents from aryl halides bearing reactive functional groups like nitro and ester moieties is exceptionally challenging. Grignard reagents are potent nucleophiles and strong bases that readily react with both of these groups. stackexchange.comleah4sci.com Consequently, conventional methods of reacting the aryl bromide with magnesium metal at ambient temperature are not feasible for this compound.
However, modern synthetic techniques have enabled the formation of such highly functionalized organometallics. One successful approach involves the use of highly activated magnesium, often referred to as Rieke Magnesium, which can undergo oxidative addition to aryl bromides at very low temperatures (-78 °C). cmu.eduorganic-chemistry.orgnih.gov At this temperature, the resulting Grignard reagent (4-(methoxycarbonyl)-3-nitrophenylmagnesium bromide) can exist for a limited time without reacting with the ester or nitro groups present in the molecule. cmu.eduharvard.edu An alternative low-temperature method is the halogen-magnesium exchange reaction, where an existing Grignard reagent, such as isopropylmagnesium chloride, exchanges with the aryl bromide. harvard.edu
Once formed under these specific cryogenic conditions, the Grignard reagent can be trapped by reacting it with various electrophiles. For instance, addition to an aldehyde like benzaldehyde (B42025) would yield a secondary alcohol after an acidic workup. The key to success in these transformations is maintaining the low temperature throughout the formation and subsequent reaction steps to prevent intramolecular or intermolecular side reactions. cmu.edu
Reactions Involving the Ester Group
Hydrolysis Reactions
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid, under either acidic or basic conditions.
Base-catalyzed hydrolysis, also known as saponification, is typically more efficient and essentially irreversible. This is because the final step involves an acid-base reaction where the hydroxide (B78521) or alkoxide base deprotonates the newly formed carboxylic acid to yield a carboxylate salt, which is unreactive towards the alcohol byproduct. semanticscholar.orgnih.gov The reaction is commonly carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification. nih.gov To drive the reaction to completion, a large excess of water is typically used, and the reaction is often heated in the presence of a strong acid like sulfuric acid or hydrochloric acid.
Table 2: Comparison of Hydrolysis Conditions
| Condition | Reagents | Key Feature | Product |
| Base-Catalyzed | NaOH (aq), Heat | Irreversible | Sodium 4-bromo-2-nitrobenzoate |
| Acid-Catalyzed | H₂SO₄ / H₂O, Heat | Reversible | 4-bromo-2-nitrobenzoic acid |
Transesterification Studies
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For a substrate like this compound, this can be achieved using various catalytic methods. While traditional acid or base catalysis is possible, modern methods often employ metal-based catalysts for higher efficiency and milder conditions.
Titanium(IV) alkoxides, such as titanium(IV) isopropoxide, have emerged as effective catalysts for transesterification. nih.gov These reactions can be significantly accelerated using microwave heating, often reducing reaction times to under an hour. nih.gov This methodology is compatible with a wide range of alcohols, allowing for the synthesis of various alkyl 4-bromo-2-nitrobenzoates from the parent methyl ester. The process is amenable to both aromatic and aliphatic alcohols. nih.gov
Reduction to Alcohol Derivatives
The selective reduction of the ester group in this compound to the corresponding primary alcohol, (4-bromo-2-nitrophenyl)methanol, requires a careful choice of reducing agent to avoid simultaneous reduction of the sensitive nitro group.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitro group. A more chemoselective reagent is required. Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent capable of reducing esters. adichemistry.commasterorganicchemistry.comchemistrysteps.com When used at low temperatures (typically -78 °C), DIBAL-H can selectively reduce the ester to an aldehyde. masterorganicchemistry.comchemistrysteps.com To obtain the primary alcohol, a subsequent reduction of the intermediate aldehyde is necessary. This can often be accomplished with a milder reagent like sodium borohydride (B1222165) (NaBH₄), which is generally unreactive towards nitro groups under standard conditions. This two-step, one-pot approach allows for the targeted transformation of the ester to the alcohol while preserving the nitro functionality.
Reactions at the Aromatic Ring
Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the three existing substituents: the bromo group, the nitro group, and the methoxycarbonyl group. All three are electron-withdrawing and thus deactivate the ring towards electrophilic attack, meaning harsher reaction conditions are required compared to benzene. libretexts.orgcognitoedu.orgmsu.edu
The directing influence of each group must be considered to predict the regiochemical outcome:
Bromo group (-Br): A deactivating ortho, para-director. cognitoedu.orgstudymind.co.uk
Nitro group (-NO₂): A strongly deactivating meta-director. cognitoedu.orgstudymind.co.uk
Methoxycarbonyl group (-COOCH₃): A deactivating meta-director. studymind.co.uk
The positions on the ring available for substitution are C-3, C-5, and C-6. Let's analyze the directing effects for an incoming electrophile (E⁺):
The bromo group at C-4 directs towards its ortho positions, C-3 and C-5.
The nitro group at C-2 directs towards its meta positions, C-4 (already substituted) and C-6.
The methoxycarbonyl group at C-1 directs towards its meta positions, C-3 and C-5.
Both the bromo and the methoxycarbonyl groups strongly favor substitution at the C-3 and C-5 positions. The nitro group directs towards C-6. Given the reinforcing directive effects of the bromo and ester groups, substitution is most likely to occur at the C-5 position, which is sterically less hindered than the C-3 position (flanked by two substituents). Therefore, a reaction such as nitration with a mixture of nitric and sulfuric acid would be expected to predominantly yield Methyl 4-bromo-2,5-dinitrobenzoate.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). Both groups pull electron density from the aromatic ring through resonance and inductive effects, making it less nucleophilic and thus less reactive towards electrophiles.
The directing effects of the substituents are as follows:
Nitro group (-NO₂): A strong deactivating group and a meta-director.
Methyl ester group (-COOCH₃): A deactivating group and a meta-director.
Bromo group (-Br): A deactivating group but an ortho-, para-director due to the electron-donating effect of its lone pairs through resonance, which partially counteracts its inductive withdrawal.
In this compound, the positions on the ring are influenced by these competing directing effects. The nitro group is at position 2, the bromo group at position 4, and the ester at position 1. The available positions for substitution are 3, 5, and 6.
Position 6 is ortho to the ester and meta to the bromo group.
Position 3 is ortho to both the nitro and bromo groups.
Position 5 is meta to the nitro and ester groups and ortho to the bromo group.
Due to the strong deactivating nature of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for any further electrophilic substitution. The bromo group, being an ortho-, para-director, would favor substitution at positions 3 and 5. However, the strong meta-directing influence of the nitro and ester groups, combined with steric hindrance, makes predicting the outcome complex without experimental data. Generally, the deactivation is so pronounced that such reactions are synthetically challenging and often result in low yields or require harsh conditions that may affect the other functional groups.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Rationale |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, Heat | Low to no reaction | The aromatic ring is heavily deactivated by two strong electron-withdrawing groups, making further nitration extremely difficult. |
| Halogenation | Br₂, FeBr₃, Heat | Low to no reaction | Similar to nitration, the deactivated ring is not sufficiently nucleophilic to react with halogens under standard EAS conditions. |
Radical Reactions
Based on available scientific literature, there is limited specific information on the participation of this compound in radical reactions. Aromatic compounds can undergo radical reactions, but these are less common than electrophilic or nucleophilic substitutions unless specific conditions or radical initiators are used. The stability of the benzene ring makes it generally unreactive towards radical attack unless under specific circumstances, such as high temperatures or photochemical activation.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for transformations involving this compound relies on well-established principles of physical organic chemistry.
Mechanism of Nucleophilic Aromatic Substitution (SNAг): The SNAг reaction proceeds via a two-step addition-elimination mechanism.
Addition: A nucleophile attacks the electrophilic carbon atom attached to the bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro and para-ester groups. youtube.commasterorganicchemistry.com This delocalization provides significant stabilization, lowering the activation energy for the reaction.
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This step is typically fast.
The strong stabilization of the Meisenheimer complex by the -NO₂ and -COOCH₃ groups is the key factor that enables this reaction to occur, which would otherwise be unfavorable on an unactivated aryl halide. wikipedia.org
Mechanism of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.
Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The electronic nature of the substituents on the aryl bromide can influence the rate of oxidative addition. Electron-withdrawing groups, such as the nitro and ester groups in the target molecule, generally facilitate this step, making the compound a good substrate for cross-coupling reactions.
Applications of Methyl 4 Bromo 2 Nitrobenzoate in Complex Molecule Synthesis
Role as a Synthetic Intermediate
In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. Methyl 4-bromo-2-nitrobenzoate (B13363513) is a quintessential example of such an intermediate, bridging the gap between basic raw materials and intricate chemical structures. innospk.com The strategic placement of its functional groups allows for a variety of chemical transformations.
The bromine atom can be replaced or used to form new carbon-carbon bonds through cross-coupling reactions. The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules. Finally, the methyl ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. This multi-faceted reactivity makes the compound a valuable tool for chemists to streamline synthetic pathways toward complex targets. innospk.com
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The primary application of Methyl 4-bromo-2-nitrobenzoate is in the pharmaceutical sector, where it functions as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com APIs are the core components of medicinal drugs that produce the intended therapeutic effects. The quality and purity of intermediates like this compound are critical as they directly impact the efficacy and safety of the final drug product. allchemlifescience.com Its structure is integrated into synthetic routes that ultimately produce complex molecules designed to interact with biological targets. innospk.com
The development of new drugs is an ongoing effort in healthcare, and versatile intermediates are essential for this process. This compound serves as a precursor for novel therapeutic agents. innospk.com Its chemical functionalities allow for the systematic modification of its structure, enabling medicinal chemists to create libraries of related compounds. These compounds can then be screened for biological activity against various diseases, potentially leading to the discovery of new and effective treatments.
While specific synthetic pathways starting from this compound are not detailed in publicly available literature, compounds with similar structural motifs are utilized in the synthesis of complex pharmaceuticals. Lonafarnib, a farnesyltransferase inhibitor, possesses a complex heterocyclic core. researchgate.net The synthesis of such structures often relies on building blocks that contain pre-installed functional groups on an aromatic ring, similar to those present in this compound, which can be elaborated through multi-step sequences.
Vasopressin V2 receptor antagonists are a class of drugs used to treat hyponatremia (low blood sodium levels). The synthesis of these agents involves the construction of complex molecular frameworks, often containing benzazepine or related heterocyclic systems. nih.gov Aromatic starting materials bearing bromo and nitro functionalities are valuable in constructing these systems. The bromo group can facilitate coupling reactions to build the core structure, while the nitro group can be converted to an amine, which is often a key part of the final antagonist molecule.
The synthesis of anti-psychotic medications frequently involves the preparation of complex molecules that interact with neurotransmitter receptors in the brain. Many of these drugs contain aromatic or heteroaromatic rings with specific substitution patterns. Chemical intermediates with multiple reactive sites, such as this compound, are valuable for creating these specific patterns. For instance, the functional groups on this intermediate can be used to introduce side chains or build fused ring systems common in the structures of various anti-psychotic agents.
The search for new anti-cancer agents is a significant area of pharmaceutical research. The development of novel compounds often involves the synthesis of derivatives of known scaffolds to improve potency and selectivity. While research specifically detailing derivatives of this compound for cancer is not prominent, related bromo-nitro aromatic structures have been used to create new chemical entities for this purpose. For example, novel imidazole (B134444) derivatives containing a bromo-nitro-phenyl moiety have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.
| Application Area | Role of this compound |
|---|---|
| General Organic Synthesis | Versatile intermediate with multiple reactive sites. innospk.com |
| Pharmaceuticals (APIs) | Key building block for complex active ingredients. pharmanoble.comallchemlifescience.com |
| Therapeutic Agent Discovery | Precursor for creating libraries of novel compounds for screening. innospk.com |
| V2 Receptor Antagonists | Potential building block due to its bromo and nitro functionalities. |
| Cancer Research | Scaffold for synthesizing potential cytotoxic agents. |
Application in Agrochemical Development
As an important intermediate, this compound is utilized in the synthesis of various agrochemicals. The bromine and nitro groups serve as reactive sites that can be modified through a variety of organic reactions to produce active ingredients for crop protection products.
While direct application of this compound as a herbicide is not its primary use, its structural motifs are found in certain herbicidal compounds. The related compound, 4-bromo-2-nitrobenzoic acid, has been noted for its effectiveness as a herbicide and fungicide, suggesting that derivatives of this structure are of interest in the agrochemical industry. This compound can serve as a precursor to such active molecules through chemical modifications. The synthesis of more complex herbicides often involves multi-step processes where this compound can be a critical starting material.
| Reaction Type | Functional Group Targeted | Potential Agrochemical Moiety |
| Nucleophilic Aromatic Substitution | Bromine | Introduction of ether or amine linkages |
| Reduction | Nitro Group | Formation of an amino group for further derivatization |
| Ester Hydrolysis | Methyl Ester | Conversion to a carboxylic acid for salt formation or further reaction |
Contribution to Material Science
The utility of this compound extends to the field of material science, where it can be employed as a precursor for the synthesis of specialized polymers and functional materials. The reactive sites on the molecule allow for its incorporation into polymer chains or for its use in creating monomers for polymerization reactions.
This compound can be a valuable starting point for the synthesis of advanced materials. For instance, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and create conjugated systems. These systems are often the core of organic electronic materials, including conductive polymers and materials for optical applications. The nitro group can be converted to an amino group, which can then be used to form polyamides or polyimides, known for their thermal stability and mechanical strength.
While there is not extensive research directly linking this compound to the mainstream production of biodegradable plastics, its derivatives, such as aminobenzoic acids, are components of certain biodegradable polymers. By transforming the nitro group into an amine and potentially modifying the other functional groups, monomers suitable for creating biodegradable polyesters or polyamides could be synthesized.
In the development of innovative coatings, specialty chemicals are often required to impart specific properties such as UV resistance, corrosion protection, or altered surface energy. This compound can be a precursor to additives or monomers used in the formulation of high-performance coatings. For example, derivatives of this compound could be synthesized to have specific light-absorbing properties, which could then be incorporated into a coating to protect the underlying material from sun damage.
Synthesis of Specialty Chemicals
The primary application of this compound is in the synthesis of specialty chemicals, a broad category that includes dyes, pigments, and other fine chemicals. Its multifunctional nature allows for the creation of a diverse array of complex molecules from a single, readily available starting material.
Stereoselective Synthesis Applications
An extensive review of scientific literature and chemical databases reveals a notable absence of specific, documented applications of this compound in stereoselective synthesis. While this compound is utilized as a versatile intermediate in the synthesis of various organic molecules, its direct application in reactions that control the formation of specific stereoisomers (enantiomers or diastereomers) is not a prominent feature in published research.
The functional groups present in this compound, namely the bromine atom, the nitro group, and the methyl ester, offer a range of possibilities for synthetic transformations. For instance, the nitro group can be reduced to an amine, which could then be a handle for chiral resolution or for the introduction of a chiral auxiliary. The bromine atom allows for various cross-coupling reactions, which could potentially be rendered stereoselective through the use of chiral ligands.
However, despite these theoretical possibilities, the current body of scientific literature does not provide specific examples or detailed research findings where this compound is a key starting material in a stereoselective reaction sequence. Researchers in the field of asymmetric synthesis have historically relied on other synthons and starting materials for the construction of chiral molecules.
Consequently, there are no detailed research findings or data tables to present regarding the application of this compound in stereoselective synthesis. The compound's primary role appears to be in the construction of the carbon skeleton of target molecules, with the introduction of chirality occurring at a different stage of the synthesis, often involving different precursors.
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.
The proton NMR (¹H NMR) spectrum of Methyl 4-bromo-2-nitrobenzoate (B13363513) is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
The aromatic region would display signals for the three non-equivalent protons on the benzene (B151609) ring. The proton positioned between the bromo and nitro groups is anticipated to be the most deshielded. The analysis of coupling patterns (singlets, doublets, doublet of doublets) is crucial for assigning each signal to a specific proton. The methyl group of the ester function will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm, due to the absence of adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-bromo-2-nitrobenzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.1 - 8.3 | d | ~2.0 |
| H-5 | 7.8 - 8.0 | dd | ~8.5, ~2.0 |
| H-6 | 7.6 - 7.8 | d | ~8.5 |
Note: Predicted values are based on the analysis of similar compounds and established substituent effects.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.
The positions of the substituents on the aromatic ring heavily influence the chemical shifts of the ring carbons. The carbon atom attached to the nitro group (C-2) and the carbonyl group (C-1) are expected to be significantly downfield. The carbon bearing the bromine atom (C-4) will also be influenced. The carbonyl carbon typically appears in the 160-170 ppm region, while the methyl carbon signal is found much further upfield, generally around 50-55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 164 - 166 |
| C-1 | 132 - 134 |
| C-2 | 148 - 150 |
| C-3 | 128 - 130 |
| C-4 | 125 - 127 |
| C-5 | 135 - 137 |
| C-6 | 129 - 131 |
Note: Predicted values are based on the analysis of similar compounds and established substituent effects.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition. chemicalbook.com By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. cymitquimica.com For this compound (C₈H₆BrNO₄), the theoretical monoisotopic mass is 258.94803 Da. uni.lu An HRMS analysis would aim to experimentally measure a mass that is extremely close to this theoretical value, thereby confirming the elemental formula and lending strong support to the compound's identity. chemicalbook.com
Table 3: Predicted HRMS Adducts for this compound
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 259.95531 |
| [M+Na]⁺ | 281.93725 |
Data sourced from predicted values. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for identifying and quantifying volatile and semi-volatile impurities in a sample. In the context of this compound synthesis, GC-MS can be employed to detect potential impurities such as starting materials, by-products, or isomeric impurities like Methyl-2-bromomethyl-4-nitrobenzoate. amazonaws.com A validated GC-MS method, often operating in Selective Ion Monitoring (SIM) mode, can achieve high sensitivity for the trace-level determination of such impurities, which is critical for quality control in pharmaceutical and chemical manufacturing. amazonaws.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While nitroaromatic compounds can sometimes be challenging to ionize efficiently, ESI-MS can detect them, often as adducts with ions like sodium ([M+Na]⁺) or as protonated molecules ([M+H]⁺) in the positive ion mode. uni.lufluoropharm.com The technique is valuable for quickly confirming the molecular weight of the target compound directly from a solution. The analysis of adducts, such as those predicted for this compound, aids in the confirmation of its molecular mass. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. While a dedicated spectrum for this exact isomer is not publicly available, the expected characteristic peaks can be reliably predicted based on data from closely related analogs such as nitrobenzoates and bromobenzoates.
The key functional groups—ester, nitro, and aryl-bromide—give rise to distinct and identifiable peaks. The ester group is identified by a strong carbonyl (C=O) stretching vibration, typically in the 1735-1750 cm⁻¹ region, and C-O stretching vibrations between 1250-1310 cm⁻¹. The nitro group (NO₂) produces two prominent stretching vibrations: an asymmetric stretch in the 1500-1550 cm⁻¹ range and a symmetric stretch between 1290-1360 cm⁻¹. The presence of the bromine atom on the aromatic ring is indicated by a C-Br stretching vibration, which typically appears in the far-infrared region, often around 660 cm⁻¹. Aromatic C=C stretching vibrations can also be observed in the 1590-1640 cm⁻¹ region.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Ester (C-O) | Stretch | 1250 - 1310 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1290 - 1360 | Strong |
| Aromatic (C=C) | Stretch | 1590 - 1640 | Medium-Weak |
| Aryl Halide (C-Br) | Stretch | ~660 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. Nitroaromatic compounds are known to be strong absorbers in the UV region. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the presence of the substituted benzene ring.
Single Crystal X-Ray Diffraction (SC-XRD) Analysis
Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural proof and insights into intermolecular interactions.
While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), a detailed analysis of the closely related compound Methyl 4-bromobenzoate (B14158574) provides a clear example of the data obtained from an SC-XRD study. researchgate.net
The analysis of Methyl 4-bromobenzoate revealed that it crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions, known as lattice parameters, are determined with high precision. For Methyl 4-bromobenzoate, these parameters were determined at a temperature of 173 K. researchgate.net
Table 2: Crystallographic Data for the Analog Methyl 4-bromobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8485 (18) |
| b (Å) | 5.8921 (8) |
| c (Å) | 19.613 (2) |
| Volume (ų) | 1600.4 (3) |
| Z (Molecules/unit cell) | 8 |
Data sourced from Bolte & Wissler (2006). researchgate.net
Advanced Chromatographic Techniques for Research Purity Assessment
Chromatographic methods are essential for separating components of a mixture and are widely used in research to assess the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In RP-HPLC, a nonpolar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase. A typical method for an analyte of this nature would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly performed using a UV detector, as the nitroaromatic structure provides strong UV absorbance, allowing for high sensitivity. rsc.org The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds often specify purity levels of ≥98% as determined by HPLC.
Table 3: Representative RP-HPLC Parameters for Analysis of Benzoate (B1203000) Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (Octadecylsilyl silica), 3-5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic |
| Additive | 0.1% Phosphoric Acid or Formic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Parameters are illustrative and based on methods for similar compounds. sielc.comsielc.commdpi.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of nitroaromatic compounds such as this compound, UPLC is a particularly suitable technique owing to the strong UV absorption characteristics of these molecules. The high sensitivity of UPLC allows for the detection and quantification of trace levels of such compounds.
In the context of pharmaceutical manufacturing, UPLC is often employed for the detection and quantification of impurities and starting materials, like this compound, in active pharmaceutical ingredients (APIs). The methodology is crucial for ensuring the safety and quality of the final drug product. The analytical approach for related nitroaromatic compounds often involves UPLC coupled with a UV detector.
While specific research findings on the UPLC analysis of this compound are not extensively detailed in publicly available literature, the analytical methods for structurally similar compounds provide a framework for its characterization. For instance, the analysis of a related compound, methyl 2-(bromomethyl)-6-nitrobenzoate, demonstrates the utility of UPLC in quantifying trace levels of nitroaromatic genotoxic impurities.
A typical UPLC method for a compound like this compound would be developed on a reverse-phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, potentially with a modifier like formic acid to improve peak shape and ionization for mass spectrometry detection.
The following tables represent a hypothetical UPLC method for the analysis of this compound, based on common practices for similar aromatic nitro compounds.
Table 1: Hypothetical UPLC Method Parameters
| Parameter | Value |
|---|---|
| Instrument | Waters ACQUITY UPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
Table 2: Hypothetical Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
Under these hypothetical conditions, this compound would be expected to elute with a specific retention time, allowing for its separation from other components in a mixture. The precise retention time would be determined experimentally.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| methyl 2-(bromomethyl)-6-nitrobenzoate |
| Acetonitrile |
| Methanol |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties of molecules. However, specific studies applying these methods to Methyl 4-bromo-2-nitrobenzoate (B13363513) have not been reported. Research on analogous molecules suggests that such calculations would provide valuable insights.
Density Functional Theory (DFT) Studies
No dedicated Density Functional Theory (DFT) studies on Methyl 4-bromo-2-nitrobenzoate have been published. DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like this compound, DFT could be employed to predict its optimized geometry, vibrational frequencies, and electronic properties with high accuracy.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for this compound is not available in the current body of scientific literature. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of these orbitals for this compound would be instrumental in understanding its reactivity, identifying the most likely sites for nucleophilic and electrophilic attack, and predicting its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
There are no published studies that include a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a visual representation of the charge distribution within a molecule. For this compound, an MEP map would highlight the electron-rich and electron-deficient regions, providing crucial information about its intermolecular interactions and potential binding sites for other molecules.
Nonlinear Optical (NLO) Properties Prediction
Specific predictions of the Nonlinear Optical (NLO) properties of this compound have not been reported. The presence of a nitro group, a strong electron-withdrawing group, suggests that this molecule might exhibit interesting NLO properties. Computational studies could predict its hyperpolarizability and assess its potential for applications in optoelectronics.
Molecular Dynamics Simulations
Currently, there are no published molecular dynamics (MD) simulations specifically for this compound. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. Such simulations could provide a detailed understanding of the conformational dynamics, solvent effects, and transport properties of this compound in various environments.
Conformational Analysis
A detailed conformational analysis of this compound based on theoretical calculations has not been documented in scientific literature. A thorough conformational analysis would involve identifying the most stable conformations of the molecule and the energy barriers for rotation around its single bonds. This information is fundamental to understanding its three-dimensional structure and how it influences its physical and chemical properties.
Structure-Reactivity Relationship (SAR) Studies
While specific quantitative structure-activity relationship (QSAR) studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand its chemical behavior based on the known effects of its constituent functional groups on the benzene (B151609) ring. The reactivity of this compound is primarily dictated by the electronic properties of the bromo, nitro, and methyl ester substituents.
The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation is a consequence of the resonance and inductive effects of the nitro group, which decrease the electron density of the aromatic ring. Conversely, the bromo group (-Br) is also an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution reactions due to its ability to donate electron density through resonance. The methyl ester group (-COOCH₃) is another electron-withdrawing group. The interplay of these substituents governs the regioselectivity of nucleophilic aromatic substitution reactions, a common reaction pathway for highly electron-deficient aromatic rings.
In the context of QSAR, the reactivity of nitroaromatic compounds is often correlated with descriptors such as the lowest unoccupied molecular orbital (LUMO) energy, hydrophobicity (log P), and various steric and electronic parameters. mdpi.com For instance, a lower LUMO energy generally corresponds to a higher susceptibility to nucleophilic attack. The presence of multiple electron-withdrawing groups in this compound is expected to result in a low-lying LUMO, rendering it more reactive towards nucleophiles.
General findings from QSAR studies on nitrobenzene (B124822) derivatives indicate that toxicity is often correlated with a combination of parameters including hydrophobicity and electronic descriptors. nih.gov The position of substituents on the benzene ring also plays a crucial role in determining the biological activity and reactivity of these compounds. nih.gov
A hypothetical SAR study on a series of related compounds would likely involve varying the substituents on the benzene ring and correlating these changes with a measured biological or chemical endpoint. The data from such a study could be used to build a predictive model for the activity of novel compounds in the same class.
Table 1: Predicted Influence of Substituents on the Reactivity of the Aromatic Ring in this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Nitro (-NO₂) | 2 | Strong electron-withdrawing | Deactivates the ring towards electrophilic attack; Activates the ring towards nucleophilic attack |
| Bromo (-Br) | 4 | Inductively electron-withdrawing, weakly resonance donating | Deactivates the ring towards electrophilic attack |
| Methyl Ester (-COOCH₃) | 1 | Electron-withdrawing | Deactivates the ring towards electrophilic attack |
This table is generated based on established principles of organic chemistry and is for illustrative purposes.
Computational Prediction of Spectroscopic Data
The predicted infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The nitro group typically exhibits symmetric and asymmetric stretching vibrations. The carbonyl group of the methyl ester will have a strong characteristic stretching frequency. Aromatic C-H and C-C stretching vibrations, as well as C-Br stretching, would also be present.
For the nuclear magnetic resonance (NMR) spectra, computational methods can predict the chemical shifts of the ¹H and ¹³C nuclei. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, with their chemical shifts also being dependent on the electronic environment.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in CDCl₃) | Aromatic Protons: δ 7.5 - 8.5 ppm (multiplets); Methyl Protons: δ 3.9 - 4.1 ppm (singlet) |
| ¹³C NMR (in CDCl₃) | Carbonyl Carbon: δ 160 - 170 ppm; Aromatic Carbons: δ 110 - 150 ppm; Methyl Carbon: δ 50 - 60 ppm |
| IR Spectroscopy (cm⁻¹) | Asymmetric NO₂ stretch: ~1520-1560; Symmetric NO₂ stretch: ~1345-1385; C=O stretch: ~1720-1740; C-Br stretch: ~500-600 |
Disclaimer: The data in this table are hypothetical and are based on typical values for similar compounds found in the literature. Actual experimental values may vary. The prediction is based on the application of computational methods like DFT, as described in studies on related molecules. scirp.orgresearchgate.net
Future Research Directions and Potential Applications
Exploration in Medicinal Chemistry Beyond Current Applications
The strategic placement of reactive functional groups on Methyl 4-bromo-2-nitrobenzoate (B13363513) offers significant opportunities for its use as a scaffold in medicinal chemistry. Future research will likely focus on leveraging this versatile building block to synthesize novel compounds with potential therapeutic activities. The presence of the nitro group, which can be readily reduced to an amine, and the bromo group, which is amenable to various cross-coupling reactions, allows for the systematic modification of the molecule.
One promising avenue is the design of new derivatives for structure-activity relationship (SAR) studies. By modifying the ester, reducing the nitro group to form anilines or other functionalities, and substituting the bromine atom, chemists can create libraries of related compounds. These libraries can then be screened against a variety of biological targets, such as enzymes or receptors implicated in diseases. For instance, derivatives could be explored for their potential as antibacterial or antifungal agents, a field where related nitroaromatic compounds have shown promise.
Key areas for exploration include:
Synthesis of Heterocyclic Compounds: The functional groups can be used to construct more complex heterocyclic systems, such as benzimidazoles or benzothiazoles, which are common motifs in pharmacologically active molecules.
Linker Chemistry: The compound can serve as a starting point for developing linkers used in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control over chemical handles is crucial.
Fragment-Based Drug Discovery: The core structure of Methyl 4-bromo-2-nitrobenzoate could be used as a fragment for screening against protein targets, with subsequent optimization of hits to develop potent inhibitors.
A systematic approach to these modifications is outlined in the table below.
| Modification Site | Potential Derivative Class | Therapeutic Target Area |
| Nitro Group (at C2) | Anilines, Amides, Azides, Hydroxylamines | Enzyme inhibitors, DNA-interacting agents |
| Bromo Group (at C4) | Biaryls (via Suzuki coupling), Alkynes (via Sonogashira coupling) | Kinase inhibitors, Receptor antagonists |
| Ester Group | Varied Alkyl/Aryl Esters, Amides, Carboxylic Acids | Modulating solubility and cell permeability |
| Aromatic Ring | Further substitution via electrophilic aromatic substitution | Enhancing binding affinity and selectivity |
Development of New Catalytic Systems for Transformations
The chemical transformations of this compound are heavily reliant on catalysis. Future research will aim to develop novel and more efficient catalytic systems to enhance the selectivity, yield, and sustainability of these reactions. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and expanding their application to this substrate is a key research direction.
Areas of focus will likely include:
Advanced Palladium Catalysts: Developing new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium catalysts to improve the efficiency of Suzuki, Heck, and Sonogashira couplings at the C-Br bond, even in the presence of the deactivating nitro group.
Copper and Nickel Catalysis: Exploring the use of more abundant and less expensive metals like copper and nickel as catalysts for C-N, C-O, and C-S bond-forming reactions, providing greener alternatives to palladium.
Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods, such as radical-based functionalization of the aromatic ring.
Asymmetric Catalysis: For derivatives where chirality is introduced, the development of asymmetric catalytic systems will be crucial for the enantioselective synthesis of biologically active molecules.
The table below summarizes potential catalytic systems and their applications for transforming this compound.
| Catalytic System | Reaction Type | Target Transformation |
| Palladium-NHC Complexes | Suzuki Coupling | Formation of C-C bonds (biaryls) |
| Copper-Phenanthroline Catalysts | Ullmann Condensation | Formation of C-N and C-O bonds |
| Nickel-Bipyridine Complexes | Kumada Coupling | Formation of C-C bonds with Grignard reagents |
| Iridium or Ruthenium Photoredox Catalysts | Radical Addition/Coupling | Novel C-H functionalization or C-Br activation |
Advanced Spectroscopic Investigations
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic techniques, coupled with computational chemistry, provide powerful tools for this purpose. Future research will involve in-depth spectroscopic analysis to elucidate these properties with high precision. orientjchem.org
Experimental techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy can be used to identify characteristic vibrational modes of the functional groups. orientjchem.org These experimental data can be complemented by theoretical calculations using Density Functional Theory (DFT), which can predict vibrational frequencies, geometric parameters (bond lengths and angles), and electronic properties. researchgate.net Such studies help in confirming the molecular structure and understanding the influence of substituents on the electron distribution within the molecule. orientjchem.orgresearchgate.net
Key areas for spectroscopic investigation include:
Vibrational Spectroscopy: Detailed assignment of FT-IR and FT-Raman spectra to specific molecular vibrations, providing a spectroscopic fingerprint of the compound. orientjchem.org
Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study through-bond and through-space interactions.
X-ray Crystallography: Determination of the single-crystal X-ray structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Computational Modeling: Using DFT and other quantum-chemical methods to calculate properties such as the molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO-LUMO), and predicted NMR chemical shifts to rationalize the molecule's reactivity. researchgate.net
The following table outlines the type of data that can be obtained from these investigations.
| Spectroscopic/Computational Method | Type of Information Obtained | Relevance |
| FT-IR / FT-Raman Spectroscopy | Vibrational frequencies of functional groups (C=O, NO₂, C-Br) | Structural confirmation and identification orientjchem.org |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of hydrogen and carbon atoms | Elucidation of molecular structure |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectra | Understanding reactivity and spectroscopic data researchgate.net |
| X-ray Crystallography | Solid-state conformation and packing | Definitive structural proof and intermolecular force analysis |
| Mass Spectrometry (Collision Cross Section) | Ion mobility and shape information uni.lu | Characterization of mass and adduct formation uni.lu |
Integration with Artificial Intelligence in Retrosynthesis
The design of efficient synthetic routes for complex molecules derived from this compound is a significant challenge. chemrxiv.org Artificial intelligence (AI) is revolutionizing this field by providing powerful tools for retrosynthesis planning. engineering.org.cnmit.edu Retrosynthesis is a problem-solving technique where a target molecule is recursively broken down into simpler, commercially available precursors. engineering.org.cnchemrxiv.org
Future applications in this area will involve:
Novelty in Synthesis Design: AI algorithms can uncover non-intuitive synthetic pathways that a human chemist might overlook, leading to more innovative and efficient syntheses.
Integration with Automated Synthesis: Combining AI-designed synthetic routes with robotic platforms to enable the automated, high-throughput synthesis of compound libraries for drug discovery and materials science.
| Retrosynthesis Component | Role of Artificial Intelligence | Example Application |
| Single-Step Prediction | Predicts the most likely reactants that could form a given product in a single reaction step. engineering.org.cnmit.edu | Identifying that a complex aniline (B41778) could be synthesized from a nitro-aromatic precursor via reduction. |
| Multi-Step Planning | Uses an algorithm (e.g., Monte Carlo tree search) to connect single-step predictions into a complete synthetic pathway from the target molecule to available starting materials. chemrxiv.orgmit.edu | Designing a full synthesis plan for a new drug candidate, where one of the key steps involves a cross-coupling reaction with this compound. |
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. researchgate.netsci-hub.st Future research will focus on developing more sustainable and eco-friendly methods for both the synthesis and transformation of this compound. This involves reducing waste, avoiding hazardous reagents, and minimizing energy consumption. researchgate.netfrontiersin.org
Key innovations in green chemistry applicable to this compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ionic liquids, or supercritical fluids.
Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reaction times and reduce the energy input compared to conventional heating. frontiersin.org
Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts.
The table below compares conventional and potential green approaches for transformations involving this compound.
| Process | Conventional Approach | Green Chemistry Approach | Benefit |
| Solvent | Toluene (B28343), Dichloromethane (VOCs) | Water, Ethanol, Ionic Liquids | Reduced pollution and health hazards mdpi.com |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reactions, lower energy use frontiersin.org |
| Catalysis | Homogeneous palladium catalysts (single-use) | Heterogeneous or recyclable catalysts | Reduced metal waste and cost |
| Reagents | Use of stoichiometric toxic reagents | Catalytic amounts of reagents, biocatalysis | Less waste, improved safety |
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-bromo-2-nitrobenzoate, and how do reaction conditions influence yield?
Methodological Answer:
Two optimized synthetic routes are widely reported:
Ultrasonic-assisted reduction : this compound is synthesized via nitro reduction using tin(II) chloride dihydrate in ethyl acetate under ultrasonic irradiation at 30°C for 2 hours, achieving 90% yield .
Alkylation with cesium carbonate : Reacting 4-bromo-2-nitrobenzoic acid with methyl iodide in DMF using Cs₂CO₃ as a base at room temperature (overnight) yields 97% product .
Key Factors Affecting Yield:
- Catalyst choice : SnCl₂·2H₂O facilitates rapid reduction under mild conditions, while Cs₂CO₃ enhances alkylation efficiency.
- Solvent polarity : Ethyl acetate (low polarity) favors nitro reduction, whereas DMF (high polarity) stabilizes intermediates in alkylation.
- Reaction time : Ultrasonic irradiation accelerates kinetics, reducing time from hours to minutes.
| Method | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ultrasonic reduction | SnCl₂·2H₂O | Ethyl acetate | 30°C, 2 h, ultrasonic | 90% | |
| Alkylation | Cs₂CO₃, CH₃I | DMF | RT, overnight | 97% |
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
According to its Material Safety Data Sheet (MSDS):
- Hazards : Harmful if inhaled, ingested, or absorbed through skin .
- Protective Measures :
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid contact with reducing agents to prevent unintended reactions.
- First Aid :
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin contact: Wash with soap and water for 15 minutes.
Advanced: How can crystallographic data for this compound be refined using SHELXL, and what challenges arise from twinning or high-resolution data?
Methodological Answer:
- Refinement Workflow :
- Challenges :
Advanced: What role do hydrogen bonding interactions play in the crystal packing of this compound, and how can graph set analysis aid in understanding its supramolecular structure?
Methodological Answer:
- Hydrogen Bonding : The nitro and ester groups participate in C–H···O and N–O···π interactions, forming layered frameworks .
- Graph Set Analysis :
Advanced: How do competing reaction pathways during the nitro reduction of this compound lead to data contradictions, and what analytical methods resolve these?
Methodological Answer:
- Competing Pathways :
- Desired pathway : Nitro → amine (using SnCl₂·2H₂O).
- Side reactions : Partial dehalogenation or ester hydrolysis under acidic conditions .
- Resolution Strategies :
- LC-MS : Monitors intermediates (e.g., m/z 230 for nitro → m/z 200 for amine).
- XRD : Confirms product purity by detecting crystalline vs. amorphous by-products .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Key signals : Aromatic protons (δ 7.8–8.2 ppm), ester methyl (δ 3.9 ppm) .
- IR : Strong C=O (1720 cm⁻¹) and NO₂ (1530 cm⁻¹) stretches.
- XRD : Resolves bromine/ester spatial orientation in the crystal lattice .
Advanced: In cross-coupling reactions, how does the bromo substituent in this compound influence reactivity, and what strategies optimize catalytic efficiency?
Methodological Answer:
- Reactivity Profile :
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
